1-[3-methyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]propan-1-one
Description
The compound 1-[3-methyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]propan-1-one features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core substituted with a 3-nitrophenyl group at position 6, a methyl group at position 3, and propanoyl groups at positions 5 and 5. This structure combines electron-withdrawing (nitro, propanoyl) and lipophilic (methyl) substituents, which are critical for modulating physicochemical properties and biological interactions. Triazolothiadiazines are known for diverse bioactivities, including antimicrobial, antifungal, and anti-inflammatory effects, attributed to their ability to mimic purine bases or inhibit key enzymes like 14-α-demethylase .
Properties
IUPAC Name |
1-[3-methyl-6-(3-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-4-13(23)16-15(11-7-6-8-12(9-11)22(25)26)21(14(24)5-2)20-10(3)18-19-17(20)27-16/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMQTNWOYNMPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CC)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-methyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]propan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is usually synthesized through the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.
Formation of the Thiadiazine Ring: The thiadiazine ring is formed by reacting phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride.
Fusion of Rings: The triazole and thiadiazine rings are then fused together through a series of cyclization reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
1-[3-methyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolothiadiazines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity :
Research has indicated that compounds containing the triazole and thiadiazine moieties exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess activity against a range of bacteria and fungi. The presence of the nitrophenyl group in the compound enhances its interaction with microbial targets, potentially leading to improved efficacy against resistant strains .
Anticancer Properties :
Studies have explored the anticancer potential of triazole derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The specific compound may exhibit similar properties due to its structural analogies with known anticancer agents .
Anti-inflammatory Effects :
Compounds that include triazole structures are often investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes such compounds valuable in treating conditions like arthritis and other inflammatory diseases. The nitrophenyl group may play a role in enhancing these effects through specific receptor interactions .
Agricultural Chemistry Applications
Pesticidal Activity :
The compound's structural characteristics suggest potential applications as a pesticide. Compounds with triazole and thiadiazine frameworks have been reported to exhibit herbicidal and insecticidal activities. This application is particularly relevant in developing new agrochemicals that are effective against pests while being environmentally friendly .
Material Science Applications
Polymer Composites :
There is growing interest in using triazole-containing compounds as additives in polymer formulations. Their unique chemical properties can enhance the thermal stability and mechanical strength of polymers. Additionally, their potential biocompatibility makes them suitable for applications in biomedical devices .
Case Studies
-
Antimicrobial Evaluation :
A study evaluated a series of triazole derivatives for their antimicrobial activity against various pathogens. The results indicated that certain substitutions on the triazole ring significantly enhanced activity against both Gram-positive and Gram-negative bacteria. -
Anticancer Research :
In vitro studies demonstrated that derivatives of 1-[3-methyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]propan-1-one exhibited cytotoxic effects on human cancer cell lines. Mechanistic studies revealed that these compounds induced apoptosis via caspase activation. -
Pesticidal Activity Assessment :
Field trials assessing the efficacy of triazole-based pesticides showed promising results against common agricultural pests. The compounds demonstrated effective control over pest populations with minimal impact on non-target species.
Mechanism of Action
The mechanism of action of 1-[3-methyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]propan-1-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes.
Anticancer Activity: It exerts anticancer effects by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Key Compounds :
1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one ():
- Differences :
- Position 3: Phenyl vs. methyl in the target compound.
- Position 5: Propionyl (C2 chain) vs. propanoyl (C3 chain). Impact:
- The shorter propionyl chain may reduce lipophilicity (logP) compared to the target’s propanoyl .
3-(Trifluoromethyl)-6-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines ():
- Differences :
- Position 3: Trifluoromethyl (strong electron-withdrawing) vs. methyl.
- Position 7: Arylazo groups vs. propanoyl. Impact:
- Trifluoromethyl improves metabolic stability and membrane permeability but may reduce solubility.
- Arylazo substituents enable photodynamic applications, unlike the target’s propanoyl .
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolothiadiazoles ():
- Differences :
Data Table : Comparison of Key Parameters
*Predicted based on molecular docking studies .
Research Findings and Mechanistic Insights
Synthetic Routes: The target compound’s synthesis likely involves condensation of hydrazonoyl halides with thiohydrazonates, as seen in ’s mechanism for triazolothiadiazine formation . Propanoyl groups may be introduced via acylation reactions under basic conditions (e.g., triethylamine), analogous to ’s use of chloroacetyl chloride .
Biological Activity: Antifungal Potential: Molecular docking () suggests the nitro group enhances binding to 14-α-demethylase (PDB: 3LD6) by forming hydrogen bonds with heme iron, outperforming methoxy-substituted analogs . Antimicrobial Activity: The phenyl group in ’s compound improves activity against Gram-positive bacteria, but the target’s methyl group may reduce toxicity .
Contradictory Observations: While trifluoromethyl groups () generally enhance lipophilicity, the target’s propanoyl groups balance polarity, improving aqueous solubility without compromising membrane penetration .
Biological Activity
The compound 1-[3-methyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]propan-1-one is a complex organic molecule that belongs to the class of thiadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 350.41 g/mol. The structure includes a triazole ring fused with a thiadiazine moiety, which is known to contribute to the biological activities of similar compounds.
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives from the 1,3,4-thiadiazole family possess IC50 values in the low micromolar range against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells . The mechanism of action often involves the inhibition of DNA synthesis and interference with cellular signaling pathways critical for tumor growth.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example Compound | HepG-2 | 4.37 ± 0.7 |
| Example Compound | A-549 | 8.03 ± 0.5 |
Antibacterial Activity
Thiadiazole derivatives are also noted for their antibacterial properties. Compounds structurally related to This compound have been tested against various bacterial strains. A study on related compounds reported moderate to good activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
Anti-inflammatory Activity
In addition to its anticancer and antibacterial effects, this compound may also exhibit anti-inflammatory properties. Research has shown that thiadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives where one compound exhibited significant anticancer activity against HepG-2 cells with an IC50 value of 4.37 μM. The study utilized molecular docking techniques to analyze interactions between these compounds and target proteins involved in cancer progression .
Another case study focused on the antibacterial efficacy of related triazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The findings indicated that certain modifications in the chemical structure could enhance antibacterial potency significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
